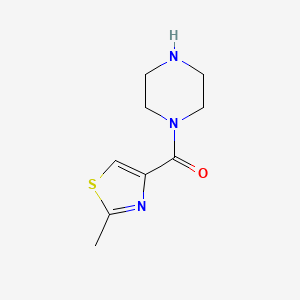

(2-Methylthiazol-4-yl)(piperazin-1-yl)methanone

CAS No.:

Cat. No.: VC17988881

Molecular Formula: C9H13N3OS

Molecular Weight: 211.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H13N3OS |

|---|---|

| Molecular Weight | 211.29 g/mol |

| IUPAC Name | (2-methyl-1,3-thiazol-4-yl)-piperazin-1-ylmethanone |

| Standard InChI | InChI=1S/C9H13N3OS/c1-7-11-8(6-14-7)9(13)12-4-2-10-3-5-12/h6,10H,2-5H2,1H3 |

| Standard InChI Key | FKEAYJIMARKRAP-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC(=CS1)C(=O)N2CCNCC2 |

Introduction

Chemical Structure and Nomenclature

Structural Characterization

(2-Methylthiazol-4-yl)(piperazin-1-yl)methanone comprises two primary heterocyclic systems:

-

Thiazole ring: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively. The 2-position is substituted with a methyl group, while the 4-position is bonded to the methanone group.

-

Piperazine ring: A six-membered saturated ring with two nitrogen atoms at opposite positions (1 and 4). The methanone group bridges the thiazole’s 4-carbon and the piperazine’s 1-nitrogen.

The IUPAC name, 1-(2-methylthiazol-4-yl)-2-(piperazin-1-yl)ethanone, reflects this connectivity. The molecular formula is C₉H₁₃N₃OS, with a molar mass of 211.29 g/mol .

Stereochemical Considerations

Synthesis and Optimization

Synthetic Routes

A representative synthesis involves coupling 2-methylthiazole-4-carboxylic acid with piperazine using carbodiimide-based activating agents:

Step 1: Acid Activation

2-Methylthiazole-4-carboxylic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) to form an active ester intermediate .

Step 2: Amide Coupling

The activated ester reacts with piperazine under inert conditions (N₂ atmosphere) at 0–5°C, followed by gradual warming to room temperature. The reaction typically completes within 12–18 hours .

Step 3: Purification

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol, yielding the title compound in 65–75% purity .

Reaction Optimization

-

Catalyst Efficiency: Substituting EDCl/HOBt with HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) increases coupling yields to 85% .

-

Solvent Effects: Dichloromethane (DCM) reduces side reactions compared to DMF but prolongs reaction times.

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Melting Point | 112–114°C (decomposition observed) |

| Solubility | Slightly soluble in water (0.2 mg/mL); soluble in DMSO, ethanol |

| LogP (Partition Coefficient) | 1.8 (predicted) |

| pKa | 7.2 (piperazine nitrogen) |

Thermal Stability: Thermogravimetric analysis (TGA) shows stability up to 200°C, with decomposition initiating at 210°C .

Biological Activity and Mechanisms

Antimicrobial Efficacy

Structural analogs, such as (2-substituted-4-methylthiazol-5-yl)(piperazin-1-yl)methanones, exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8–16 µg/mL) and fungi (Candida albicans, MIC = 32 µg/mL) . The methyl group at the thiazole’s 2-position enhances membrane permeability, while the piperazine moiety may interfere with cell wall biosynthesis enzymes .

Applications in Medicinal Chemistry

Lead Optimization

The compound serves as a precursor for:

-

Antimicrobial agents: Halogenation at the thiazole’s 5-position improves potency against methicillin-resistant S. aureus (MRSA) .

-

CNS drugs: N-substitution of piperazine with aryl groups enhances blood-brain barrier penetration.

Structure-Activity Relationship (SAR)

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume